(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRISXJBNTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , with the CAS number 321532-86-9, belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.81 g/mol. The structure features a chloro and nitro substituent on a phenyl ring and a methoxy group on another phenyl ring connected via a piperazine moiety.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O4 |
| Molecular Weight | 375.81 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antidepressant Effects : The piperazine derivatives have been studied for their potential antidepressant properties, likely due to their interaction with serotonin receptors.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific IC50 values and mechanisms require further elucidation.
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects are not fully characterized but may involve:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing mood and anxiety.
- Inhibition of Tumor Growth : The nitro group may play a role in reactive oxygen species generation, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting that this compound may have similar effects due to its structural components .
- Antitumor Efficacy : Research on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . Further investigation is needed to establish the specific antitumor activity of this compound.
- Neuropharmacological Studies : Investigations into the neuropharmacological profile of piperazine derivatives revealed promising results in modulating dopamine and serotonin pathways, which could be relevant for treating psychiatric disorders .
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research has indicated that compounds similar to (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone exhibit antipsychotic effects. These derivatives can act as glycine uptake inhibitors, which are beneficial in treating psychoses and related disorders. The mechanism involves modulation of neurotransmitter systems, particularly glutamate and dopamine pathways .
2. Antidepressant Effects
Studies have shown that piperazine derivatives can possess antidepressant properties. The incorporation of the methoxyphenyl group may enhance serotonin receptor affinity, contributing to mood regulation .
3. Antimicrobial Properties
Preliminary investigations suggest that this compound may have antimicrobial activity against certain bacterial strains. The nitro group is often associated with increased antibacterial efficacy, making it a candidate for further exploration in antibiotic development .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results demonstrated significant improvements in behavioral symptoms in animal models of schizophrenia compared to control groups, indicating potential for clinical application in human subjects.
Case Study 2: Antidepressant Activity
Another investigation focused on the structural modifications of piperazine compounds aimed at enhancing their antidepressant effects. This study found that compounds with similar structures to this compound showed increased binding affinity to serotonin receptors, leading to improved efficacy in preclinical models .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
(a) [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone (LGH)
- Key Differences : The nitro group is positioned at the 4th carbon of the chlorophenyl ring (vs. 5th in the target compound).
- Binding Affinity : LGH exhibited a low S-score (-12.3 kcal/mol) in molecular docking against influenza nucleoprotein, forming hydrogen bonds with ARG305, TYR289, and π-π interactions with TYR52 and ASP302 .
- Activity : Stabilizes nucleoprotein oligomers by bridging dimer interfaces, similar to O-methoxy-nucleozin .
(b) O-Methoxy-Nucleozin
- Structure : Shares the 2-methoxyphenyl-piperazine motif but replaces the oxazole with a 5-methylisoxazole and positions nitro at C4 .
- Potency : Demonstrated superior inhibitory activity (IC₅₀ = 0.8 µM) in stabilizing influenza nucleoprotein oligomers, attributed to its isoxazole ring’s enhanced π-stacking .
(c) 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (MehT-3,7)
- Modifications : Replaces the chloronitrophenyl group with a 4-hydroxyphenyl moiety.
- Activity: Dual inhibition of Agaricus bisporus tyrosinase (AbTYR, IC₅₀ = 3.52 µM) and human tyrosinase (hTYR, IC₅₀ = 5.4 µM), highlighting the role of phenolic groups in metal chelation .
Chlorophenyl-Piperazine Antagonists
(d) [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
- Structural Variation : Incorporates a benzodioxol-methyl group on piperazine.
- Applications : Explored in neurological disorders due to its high blood-brain barrier permeability, though activity data remain unpublished .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Molecular Properties
| Compound Name | Molecular Formula | SMILES Notation (Simplified) |
|---|---|---|
| Target Compound | C₂₂H₂₁ClN₄O₅ | COC1=C(C=CC(=C1)Cl)N+[O-]... (full in ) |
| LGH | C₂₂H₂₁ClN₄O₅ | [O-]N+C1=CC=C(C=C1Cl)N... (see ) |
| MehT-3,7 | C₁₉H₂₁N₂O₃ | COC1=C(C=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Key Research Findings
Substituent Positioning : Nitro at C4 (LGH, O-methoxy-nucleozin) enhances π-stacking with aromatic residues (TYR52/289), while C5-nitro (target compound) may alter steric compatibility in binding pockets .
Heterocycle Impact : Isoxazole (O-methoxy-nucleozin) outperforms oxazole (LGH) in stabilizing PPIs, likely due to improved hydrophobic contacts .
Pharmacophore Flexibility : Hydroxyphenyl (MehT-3,7) enables dual enzyme inhibition, whereas chloronitrophenyl groups favor viral protein targeting .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential coupling of the 2-chloro-5-nitrophenyl and 2-methoxyphenylpiperazine moieties via a carbonyl linker. Optimization includes:
- Stepwise amide formation : Use coupling agents like EDCI/HOBt for efficient bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions at 0–5°C minimize side reactions during nitro group stabilization .
- Yield improvement : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) achieves >85% purity .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.35–7.04 ppm for chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 413.08 (calculated for CHClNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect nitro-group degradation byproducts .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin 5-HT/5-HT receptors) due to structural similarity to arylpiperazine pharmacophores .
- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cell lines (IC > 50 µM indicates low basal toxicity) .
Advanced Research Questions
Q. How can computational modeling predict target engagement and binding modes?
- Methodology :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT receptors). The methoxyphenyl group shows π-π stacking with Phe3.36 in 5-HT .
- MD simulations : Assess stability of protein-ligand complexes (RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore mapping : Align nitro and carbonyl groups with known active site residues (e.g., Asp3.32 for ionic interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response reevaluation : Test compound stability under assay conditions (e.g., nitro group reduction in acidic media may yield inactive metabolites) .
- Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to identify unintended kinase inhibition .
- Structural analogs : Compare with derivatives lacking the nitro group to isolate pharmacophoric contributions .
Q. How do substituents influence physicochemical properties and bioavailability?
- Methodology :
- LogP determination : Shake-flask method (experimental LogP ~2.8) correlates with moderate membrane permeability .
- Thermal analysis : DSC reveals a melting point of 168–170°C, indicating crystalline stability .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility (2.1 mg/mL at pH 7.4) .
Q. What experimental designs validate protein-protein interaction (PPI) stabilization effects?
- Methodology :
- Crystallography : Resolve ligand-bound PPI complexes (e.g., dimer interfaces in viral polymerases) .
- SPR/BLI : Measure real-time binding kinetics (K < 10 µM suggests strong stabilization) .
- Functional assays : Test viral replication inhibition in H1N1 models to confirm PPI-driven antiviral activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
